1-乙基丙基 2-吡啶基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

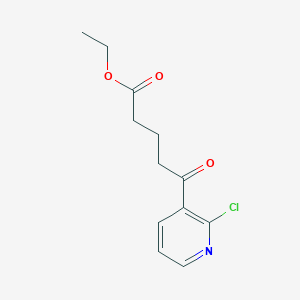

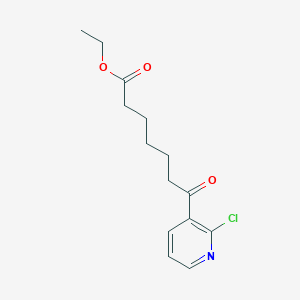

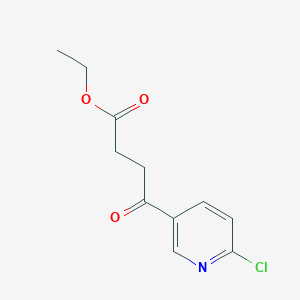

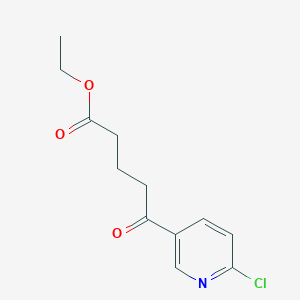

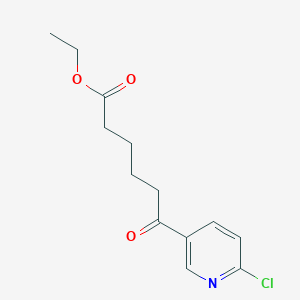

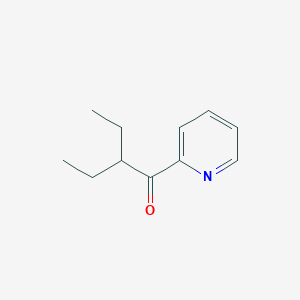

The synthesis of 2-pyridyl ketones, including 1-Ethylpropyl 2-pyridyl ketone, can be achieved through a practical method involving the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters . This method yields 2-pyridyl ketones in a short reaction time and functions broadly on a variety of esters .Molecular Structure Analysis

The molecular structure of 1-Ethylpropyl 2-pyridyl ketone is characterized by a ketone functional group attached to a pyridine ring . The carbon-to-oxygen double bond in the ketone group is quite polar, with the oxygen atom having a much greater attraction for the bonding electron pairs than the carbon atom .Chemical Reactions Analysis

1-Ethylpropyl 2-pyridyl ketone can participate in various chemical reactions. For instance, it can form complexes with Schiff bases and transition metal ions such as Co(II), Ni(II), Zn(II), and Cd(II) nitrates and perchlorates . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .Physical And Chemical Properties Analysis

1-Ethylpropyl 2-pyridyl ketone, like other ketones, has a polar carbon-to-oxygen double bond, which significantly affects its boiling point . Its solubility in water is comparable to that of alcohols and ethers .科学研究应用

合成和化学应用

2-吡啶基酮库的快速合成:一种在连续流中快速合成 2-吡啶基酮库的实用方法已被开发。该方法可有效合成多种 2-吡啶基酮,这些酮在各种化学过程中很重要 (Sun 等,2020)。

双-(吡啶-2)酮的合成:双-(吡啶-2)酮已通过涉及卤代吡啶和格氏反应的过程合成,突出了其化学多功能性 (De Jonge、Hertog 和 Wibaut,1951)。

金属-有机笼的形成:使用二(2-吡啶基)酮导致形成具有改进的酸稳定性和独特客体结合行为的新型 Zn4L4 四面体,证明了其在创建复杂的金属-有机结构中的效用 (Xu、Zhang、Ronson 和 Nitschke,2020)。

基于吡啶的离子液体中的不对称还原:对芳香酮在基于吡啶的离子液体中的不对称还原的研究表明,在这些过程中使用了 1-乙基吡啶四氟硼酸盐,展示了吡啶基酮在不同化学环境中的适应性 (Xiao 和 Malhotra,2006)。

镧系(III)配合物的形成:二-2-吡啶基酮已用于创建中性的双核镧系(III)配合物。这些配合物对于理解镧系化学中的键合和磁性至关重要 (Thiakou 等,2006)。

光物理和电化学研究

极谱研究:α-和 γ-吡啶基苯基丙炔酮的极谱还原显示不稳定的烯醇-1 的中间形成,表明吡啶基酮在电化学应用中的潜力 (Degrand、Compagnon 和 Lacour,1978)。

光环化研究:使用稳态和激光闪光光解技术研究 2-吡啶基苯基酮在各种溶剂中的光化学,证明了其在光化学应用中的潜力 (Bortolus 等,1996)。

铁(II)测定:二-2-吡啶基酮嗪已用作分光光度法测定铁(II)的分析试剂,展示了其在分析化学中的应用 (Valcárcel、Martinez 和 Pino,1975)。

催化和材料科学

烯烃聚合中的催化:带有三齿吡啶基配体的铬配合物,包括酮基团,已显示出作为乙烯低聚的预催化剂的高活性,强调了吡啶基酮在催化过程中的作用 (Small 等,2004)。

过渡金属化学中的高自旋分子:二-2-吡啶基酮与乙酸镍和叠氮化物的反应导致高自旋分子的产生,突出了其在新型磁性材料开发中的效用 (Papaefstathiou 等,2001)。

作用机制

Target of Action

2-pyridyl ketones, the family to which 1-ethylpropyl 2-pyridyl ketone belongs, are known to be crucial pharmacophore groups and are often used as privileged structures in medicinal chemistry .

Mode of Action

2-pyridyl ketones are known to be employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands in asymmetric catalysis . This suggests that 1-Ethylpropyl 2-pyridyl ketone may interact with its targets through similar mechanisms.

Biochemical Pathways

They are key contributors to energy metabolism in many physiological states, including fasting and starvation, the neonatal period, pregnancy, acute exercise, or adherence to low-carbohydrate, high-fat diets .

Result of Action

Given its role as a precursor in asymmetric catalysis , it can be inferred that it may contribute to the synthesis of various bioactive molecules and natural products.

安全和危害

未来方向

生化分析

Biochemical Properties

1-Ethylpropyl 2-pyridyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 1-Ethylpropyl 2-pyridyl ketone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 1-Ethylpropyl 2-pyridyl ketone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 1-Ethylpropyl 2-pyridyl ketone can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Ethylpropyl 2-pyridyl ketone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and muscle contraction . Additionally, 1-Ethylpropyl 2-pyridyl ketone can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Ethylpropyl 2-pyridyl ketone over time in laboratory settings are critical for its application in research. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. In vitro and in vivo studies have also indicated that prolonged exposure to 1-Ethylpropyl 2-pyridyl ketone can result in changes in cellular function, such as altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Ethylpropyl 2-pyridyl ketone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects. At high doses, 1-Ethylpropyl 2-pyridyl ketone can cause toxicity, leading to symptoms such as liver damage and neurological deficits. Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on the organism .

Metabolic Pathways

1-Ethylpropyl 2-pyridyl ketone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1-Ethylpropyl 2-pyridyl ketone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and efficacy in biochemical assays .

Subcellular Localization

1-Ethylpropyl 2-pyridyl ketone exhibits specific subcellular localization, which can influence its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing 1-Ethylpropyl 2-pyridyl ketone to specific cellular compartments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

2-ethyl-1-pyridin-2-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9(4-2)11(13)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDGHWSNVLZLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641994 |

Source

|

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860705-36-8 |

Source

|

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。